2-Bromo-5-(chlorosulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H3BrClO2S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorosulfonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorosulfonation of 2-bromo-5-chlorobenzoic acid. The reaction is carried out in the presence of chlorosulfonic acid, which acts as both the chlorinating and sulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the controlled addition of reagents .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form 2-bromo-5-sulfanylbenzoyl chloride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Reduction: The major product is 2-bromo-5-sulfanylbenzoyl chloride.
Oxidation: The major products are sulfonic acid derivatives.
Scientific Research Applications
2-Bromo-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoyl chloride: This compound has a similar structure but with an additional fluorine atom.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of the chlorosulfonyl group.
Uniqueness
2-Bromo-5-(chlorosulfonyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorosulfonyl groups makes it a versatile intermediate for various chemical reactions .
Properties
Molecular Formula |
C7H3BrCl2O3S |
---|---|
Molecular Weight |
317.97 g/mol |
IUPAC Name |
2-bromo-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H3BrCl2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H |
InChI Key |
UDSBGFZNFXQNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.